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molecular formula C8H12ClN3O B8381981 2-chloro-1-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)ethanone

2-chloro-1-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)ethanone

Cat. No. B8381981
M. Wt: 201.65 g/mol
InChI Key: YEFQZMSEKKCYRN-UHFFFAOYSA-N
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Patent
US09303043B2

Procedure details

To a 10 L four necked flask was charged 1-Isopropyl-3-methyl-1H-1,2,4-triazole 7 (400 g) in THF (2.5 L). The resulting solution was cooled to −40° C. and 2.5 M n-butyllithium BuLi in n-hexanes (1.41 L) was added while keeping the internal temp. below −20° C. The resulting yellow suspension was stirred at −40° C. for 1 hour before being transferred. To a 20 L flask was charged 2-chloro-N-methoxy-N-methylacetamide 10 (485 g) in THF (4 L). The resulting solution was cooled to −40° C. at which point a white suspension was obtained, and to this was added the solution of lithiated triazole 7 keeping the internal temp. below −20° C. At this point a yellow orange solution was obtained which was stirred at −30° C. for 1 hour. Propionic acid (520 mL) was added keeping the internal temp. below −20° C. The resulting off-white to yellowish suspension was warmed to −5° C. over 30 minutes. Citric acid (200 g) in water (0.8 L) was added and after stirring for 5 minutes a clear biphasic mixture was obtained. At this point stirring was stopped and the bottom aqueous layer was removed. The organic phase was washed with 20 w % K3PO4 solution (1 L), 20 w % K2HPO4 solution (2 L), and 20 w % NaCl solution (1 L). The organics was reduced to ca 4 L via distillation under vacuum to afford 2-chloro-1-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)ethanone 13 as a dark amber liquid which was used “as is” in the next step.
[Compound]
Name
four
Quantity
10 L
Type
reactant
Reaction Step One
Quantity
400 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 L
Type
solvent
Reaction Step One
Name
n-butyllithium BuLi
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
n-hexanes
Quantity
1.41 L
Type
solvent
Reaction Step Two
Quantity
485 g
Type
reactant
Reaction Step Three
Name
Quantity
4 L
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
520 mL
Type
reactant
Reaction Step Five
Quantity
200 g
Type
reactant
Reaction Step Six
Name
Quantity
0.8 L
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH:1]([N:4]1[CH:8]=[N:7][C:6]([CH3:9])=[N:5]1)([CH3:3])[CH3:2].C([Li])CCC.[Li]CCCC.[Cl:20][CH2:21][C:22](N(OC)C)=[O:23].C(O)(=O)CC.C(O)(=O)CC(CC(O)=O)(C(O)=O)O>C1COCC1.O>[Cl:20][CH2:21][C:22]([C:8]1[N:4]([CH:1]([CH3:3])[CH3:2])[N:5]=[C:6]([CH3:9])[N:7]=1)=[O:23] |f:1.2|

Inputs

Step One
Name
four
Quantity
10 L
Type
reactant
Smiles
Name
Quantity
400 g
Type
reactant
Smiles
C(C)(C)N1N=C(N=C1)C
Name
Quantity
2.5 L
Type
solvent
Smiles
C1CCOC1
Step Two
Name
n-butyllithium BuLi
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li].[Li]CCCC
Name
n-hexanes
Quantity
1.41 L
Type
solvent
Smiles
Step Three
Name
Quantity
485 g
Type
reactant
Smiles
ClCC(=O)N(C)OC
Name
Quantity
4 L
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)N1N=C(N=C1)C
Step Five
Name
Quantity
520 mL
Type
reactant
Smiles
C(CC)(=O)O
Step Six
Name
Quantity
200 g
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Name
Quantity
0.8 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-40 °C
Stirring
Type
CUSTOM
Details
The resulting yellow suspension was stirred at −40° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
below −20° C
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was cooled to −40° C. at which point a white suspension
CUSTOM
Type
CUSTOM
Details
was obtained
CUSTOM
Type
CUSTOM
Details
below −20° C
CUSTOM
Type
CUSTOM
Details
At this point a yellow orange solution was obtained which
STIRRING
Type
STIRRING
Details
was stirred at −30° C. for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
below −20° C
TEMPERATURE
Type
TEMPERATURE
Details
The resulting off-white to yellowish suspension was warmed to −5° C. over 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
after stirring for 5 minutes a clear biphasic mixture
Duration
5 min
CUSTOM
Type
CUSTOM
Details
was obtained
STIRRING
Type
STIRRING
Details
At this point stirring
CUSTOM
Type
CUSTOM
Details
the bottom aqueous layer was removed
WASH
Type
WASH
Details
The organic phase was washed with 20 w % K3PO4 solution (1 L), 20 w % K2HPO4 solution (2 L), and 20 w % NaCl solution (1 L)
DISTILLATION
Type
DISTILLATION
Details
The organics was reduced to ca 4 L via distillation under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClCC(=O)C1=NC(=NN1C(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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